MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

Catalog No.
S12380033
CAS No.
M.F
C44H51FN8O12
M. Wt
902.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-flu...

Product Name

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methylamino]-2-oxoethoxy]methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

Molecular Formula

C44H51FN8O12

Molecular Weight

902.9 g/mol

InChI

InChI=1S/C44H51FN8O12/c1-6-44(63)30-15-33-38-28(18-53(33)42(61)29(30)19-65-43(44)62)27(26-14-22(2)31(45)16-32(26)51-38)17-46-35(55)20-64-21-47-39(58)23(3)49-41(60)25(5)50-40(59)24(4)48-34(54)10-8-7-9-13-52-36(56)11-12-37(52)57/h11-12,14-16,23-25,63H,6-10,13,17-21H2,1-5H3,(H,46,55)(H,47,58)(H,48,54)(H,49,60)(H,50,59)/t23-,24-,25-,44-/m0/s1

InChI Key

BENZIHFYRZCGIE-NJUCZJDQSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN6C(=O)C=CC6=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN6C(=O)C=CC6=O)O

The compound MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is a derivative of camptothecin, a potent alkaloid originally isolated from the Chinese tree Camptotheca acuminata. This compound is characterized by its complex structure, which includes a modified camptothecin backbone with additional functional groups that enhance its biological activity and solubility. Camptothecin itself is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to increased DNA damage and apoptosis in cancer cells. The modifications in MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin aim to improve its therapeutic efficacy and reduce side effects associated with traditional camptothecin derivatives.

The primary chemical reaction involving MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is its interaction with DNA topoisomerase I. The compound forms a stable ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands after topoisomerase I induces a break. This stabilization leads to cytotoxic effects, particularly during the S-phase of the cell cycle when DNA replication occurs. The specific chemical interactions include hydrogen bonding between the hydroxyl groups of the compound and amino acid residues in the enzyme's active site, which is critical for its inhibitory action.

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin exhibits significant biological activity as an anticancer agent. Its mechanism of action involves the induction of apoptosis through the stabilization of topoisomerase I-DNA complexes, leading to DNA damage. Studies have shown that this compound has enhanced potency compared to traditional camptothecin, particularly against various cancer cell lines such as breast, ovarian, and lung cancers. Additionally, its structural modifications may contribute to improved pharmacokinetic properties, including better solubility and bioavailability.

The synthesis of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin typically involves several key steps:

  • Starting Material: The synthesis begins with camptothecin or its derivatives as starting materials.
  • Functionalization: Various functional groups are introduced through reactions such as alkylation or acylation to create the desired side chains (e.g., aminomethyl and fluoro groups).
  • Purification: The product is purified using techniques like chromatography to isolate the desired compound from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure and purity.

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin has potential applications in cancer therapy due to its enhanced activity against various tumors. It can be utilized in:

  • Chemotherapy: As a treatment option for patients with resistant cancer types.
  • Research: To study mechanisms of drug resistance and apoptosis in cancer cells.
  • Drug Development: As a lead compound for developing new anticancer therapies with improved efficacy.

Interaction studies of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin focus on its binding affinity and specificity towards DNA topoisomerase I. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes in the enzyme-DNA complex upon drug binding.
  • Cell Viability Assays: To assess the cytotoxic effects on various cancer cell lines.

These studies help elucidate the compound's mechanism of action and potential therapeutic advantages over existing treatments.

Several compounds share structural similarities with MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin, primarily derived from camptothecin itself. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Topotecan9-amino derivative of camptothecinApproved for clinical use; used in ovarian cancer
Irinotecan10-hydroxy derivative; prodrug formUsed for colorectal cancer; has different metabolism
Belotecan9-amino derivative with improved solubilityEnhanced efficacy against certain cancers
HomocamptothecinModified lactone structureIncreased stability and reduced side effects
Trastuzumab deruxtecanAntibody-drug conjugate based on camptothecinTargets HER2-positive cancers; combines antibody therapy with cytotoxic effects

MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin stands out due to its specific modifications that enhance both potency and selectivity against cancer cells while potentially minimizing adverse effects compared to traditional derivatives.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

902.36104725 g/mol

Monoisotopic Mass

902.36104725 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-08-09

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